4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate
Overview
Description
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is an organic compound with the molecular formula C12H19ClO4 It is a derivative of succinic acid, featuring a tert-butyl group, a methyl group, and a 2-chloroallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate typically involves the esterification of succinic acid derivatives. One common method includes the reaction of tert-butyl succinate with methyl 2-chloroallyl alcohol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloroallyl group to an allyl or alkyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of allyl or alkyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Scientific Research Applications
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate involves its interaction with molecular targets such as enzymes or receptors. The chloroallyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
4-Tert-butyl 1-methyl succinate: Lacks the chloroallyl group, resulting in different reactivity and applications.
4-Tert-butyl 2-(2-chloroallyl)succinate: Lacks the methyl group, affecting its chemical properties and biological activity.
1-Methyl 2-(2-chloroallyl)succinate: Lacks the tert-butyl group, leading to variations in hydrophobicity and binding interactions.
Uniqueness: 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is unique due to the presence of all three functional groups (tert-butyl, methyl, and chloroallyl), which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl 2-(2-chloroprop-2-enyl)butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-8(13)6-9(11(15)16-5)7-10(14)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGZKBBPAFOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=C)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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